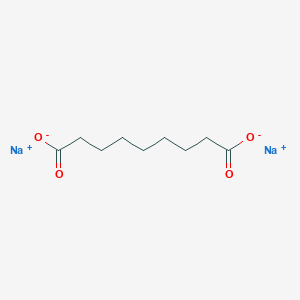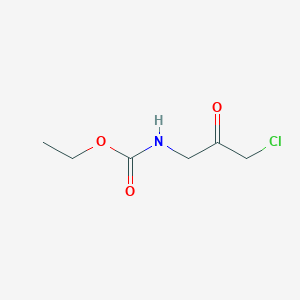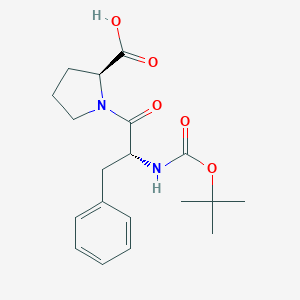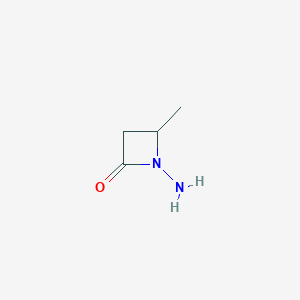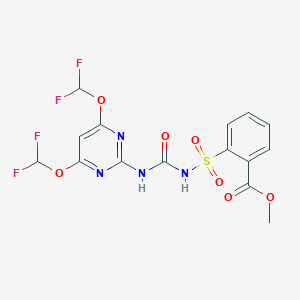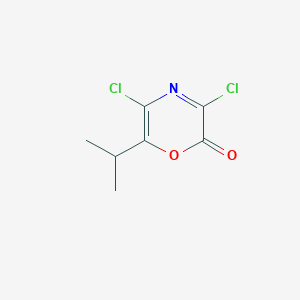
3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one is a chemical compound that belongs to the family of oxazinones. It is commonly known as DIOC and has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting various enzymes and receptors. For instance, it has been reported to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. The compound has also been shown to bind to the adenosine A2A receptor, which is involved in the regulation of dopamine release.
Biochemische Und Physiologische Effekte
3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one has been reported to exhibit various biochemical and physiological effects. For instance, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the survival and growth of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one in lab experiments is its high purity and yield. The compound is also relatively stable and can be stored for an extended period. However, one of the limitations of using the compound is its potential toxicity. Therefore, proper safety measures should be taken when handling the compound.
Zukünftige Richtungen
There are several future directions for the research on 3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one. One of the areas of interest is the development of novel derivatives of the compound with improved pharmacological properties. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential use as a diagnostic tool for cancer and other diseases is also an area of interest.
Conclusion:
In conclusion, 3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one is a chemical compound that has gained significant attention due to its potential applications in various fields. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on the compound is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of 3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one involves the reaction of 3,5-dichloroaniline and isopropyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with a secondary amine to form the oxazinone ring. The yield of the reaction is high, and the purity of the product can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
131882-00-3 |
|---|---|
Produktname |
3,5-Dichloro-6-isopropyl-2H-1,4-oxazin-2-one |
Molekularformel |
C7H7Cl2NO2 |
Molekulargewicht |
208.04 g/mol |
IUPAC-Name |
3,5-dichloro-6-propan-2-yl-1,4-oxazin-2-one |
InChI |
InChI=1S/C7H7Cl2NO2/c1-3(2)4-5(8)10-6(9)7(11)12-4/h3H,1-2H3 |
InChI-Schlüssel |
HKEFATMJLYCDFL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(N=C(C(=O)O1)Cl)Cl |
Kanonische SMILES |
CC(C)C1=C(N=C(C(=O)O1)Cl)Cl |
Synonyme |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(1-methylethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



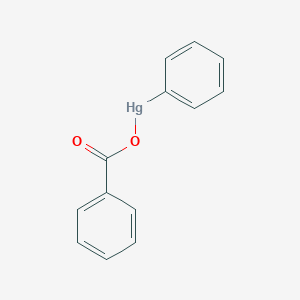
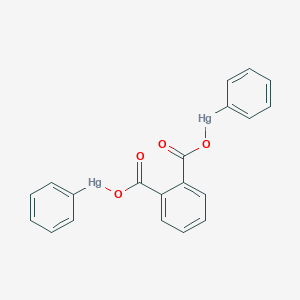
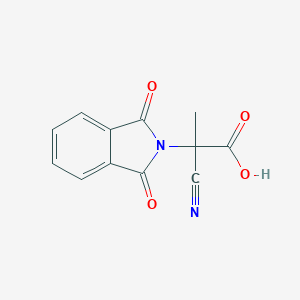
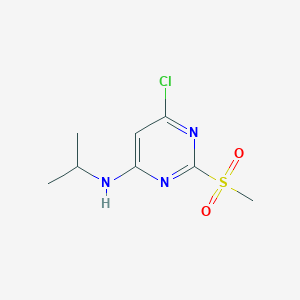
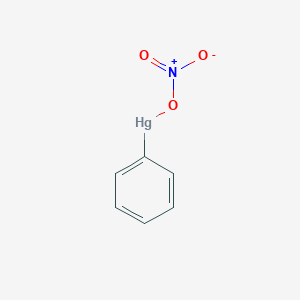
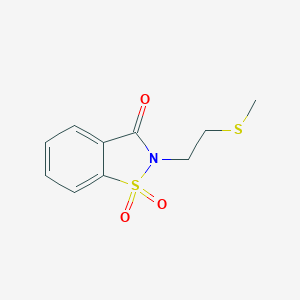
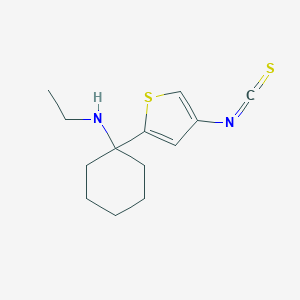
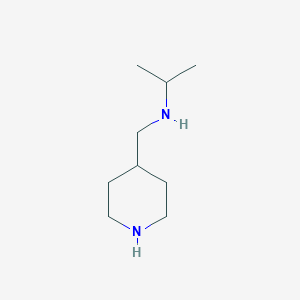
![(3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B166645.png)
